molecular formula C14H26N4O B12699796 Pyrimidine, 2-amino-4-(2-di-sec-butylaminoethoxy)- CAS No. 102207-74-9

Pyrimidine, 2-amino-4-(2-di-sec-butylaminoethoxy)-

Cat. No.: B12699796
CAS No.: 102207-74-9
M. Wt: 266.38 g/mol
InChI Key: UTGQKLXHXKZXGP-UHFFFAOYSA-N
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Description

. This colorless liquid is characterized by its unique chemical structure and properties, anchoring its position in a variety of industrial applications.

Preparation Methods

The preparation of OR-6280 typically involves the reaction of 5-chloropentanoic acid with thionyl chloride, resulting in the formation of 5-chloropentanoyl chloride. This intermediate is then treated with sodium cyanide to yield 5-chlorovaleronitrile . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

For industrial production, the process is scaled up with the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced emulsion polymerization technology, as seen in the production of similar compounds like NBR 6280, can also be applied to enhance the efficiency of OR-6280 production .

Chemical Reactions Analysis

OR-6280 undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, OR-6280 can be oxidized to form 5-chloropentanoic acid.

    Reduction: Reduction of OR-6280 using lithium aluminum hydride results in the formation of 5-chloropentanol.

    Substitution: OR-6280 can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions to form 5-hydroxypentanenitrile.

Common reagents used in these reactions include thionyl chloride, sodium cyanide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are 5-chloropentanoic acid, 5-chloropentanol, and 5-hydroxypentanenitrile .

Scientific Research Applications

OR-6280 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of OR-6280 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group in OR-6280 can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, OR-6280 can act as a ligand, binding to metal ions and forming coordination complexes that influence catalytic activities .

Comparison with Similar Compounds

OR-6280 can be compared with other similar compounds, such as:

OR-6280 stands out due to its balanced reactivity and versatility, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

102207-74-9

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

4-[2-[di(butan-2-yl)amino]ethoxy]pyrimidin-2-amine

InChI

InChI=1S/C14H26N4O/c1-5-11(3)18(12(4)6-2)9-10-19-13-7-8-16-14(15)17-13/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,15,16,17)

InChI Key

UTGQKLXHXKZXGP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CCOC1=NC(=NC=C1)N)C(C)CC

Origin of Product

United States

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